molecular formula C16H16BrNO2 B5732962 N-(3-bromophenyl)-4-isopropoxybenzamide

N-(3-bromophenyl)-4-isopropoxybenzamide

Cat. No. B5732962
M. Wt: 334.21 g/mol
InChI Key: AKBBDBFPVIQSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-4-isopropoxybenzamide, commonly known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors. It was first synthesized in 1999 by the pharmaceutical company Boehringer Ingelheim for the treatment of cancer. Since then, it has been extensively studied for its potential therapeutic applications in various types of cancer.

Mechanism of Action

BIBX1382 works by selectively binding to the ATP-binding site of N-(3-bromophenyl)-4-isopropoxybenzamide, thereby inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
BIBX1382 has been shown to have significant biochemical and physiological effects on cancer cells. Studies have demonstrated that the compound can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and decrease tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of BIBX1382 is its high selectivity for N-(3-bromophenyl)-4-isopropoxybenzamide, which makes it a valuable tool for studying the role of N-(3-bromophenyl)-4-isopropoxybenzamide in cancer development and progression. However, one of the limitations of BIBX1382 is its low solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several potential future directions for research on BIBX1382. One area of interest is the development of more water-soluble analogs of the compound that can be more easily administered in animal models. Another area of interest is the investigation of BIBX1382 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine if it can enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of BIBX1382 in human clinical trials.

Synthesis Methods

The synthesis of BIBX1382 involves a multi-step process that starts with the reaction of 3-bromophenylamine with 4-isopropoxybenzoyl chloride in the presence of a base to form N-(3-bromophenyl)-4-isopropoxybenzamide. The compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

BIBX1382 has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, head and neck cancer, and colorectal cancer. The compound works by selectively inhibiting the activity of N-(3-bromophenyl)-4-isopropoxybenzamide, a protein that is overexpressed in many types of cancer cells. By inhibiting N-(3-bromophenyl)-4-isopropoxybenzamide activity, BIBX1382 can prevent cancer cells from growing and dividing, ultimately leading to their death.

properties

IUPAC Name

N-(3-bromophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBBDBFPVIQSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-(propan-2-yloxy)benzamide

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